Tricos-13-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricos-13-enoic acid: is a long-chain monounsaturated fatty acid with the molecular formula C23H44O2. It is characterized by a double bond at the 13th carbon position from the carboxyl end. This compound is part of a broader class of very long-chain fatty acids, which are known for their significant roles in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricos-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter-chain fatty acids using specific enzymes or chemical catalysts. For instance, the elongation of oleic acid (C18:1) can be achieved through a series of reactions involving the addition of carbon units .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Tricos-13-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be hydrogenated to produce tricosanoic acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Tricosanoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Tricos-13-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of tricos-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism. The pathways affected by this compound are crucial for maintaining cellular homeostasis and energy balance .
Comparison with Similar Compounds
Erucic acid (C221): Similar in structure but with one less carbon atom.
Nervonic acid (C241): Similar but with one additional carbon atom.
Oleic acid (C181): A shorter-chain monounsaturated fatty acid.
Uniqueness: Tricos-13-enoic acid is unique due to its specific chain length and the position of its double bond, which confer distinct physical and chemical properties. These properties make it particularly valuable in specialized industrial applications and scientific research .
Biological Activity
Tricos-13-enoic acid, also known as tricosenoic acid, is a long-chain unsaturated fatty acid that has garnered attention for its biological activities. This article explores the compound's antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a 23-carbon chain with a double bond located at the 13th position. Its chemical formula is C23H44O2, and it belongs to the family of fatty acids known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including bacteria and fungi. For instance, it demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was effective against several fungal strains, including Candida albicans and Aspergillus niger. The compound's mechanism of action appears to involve disrupting fungal cell membranes, leading to cell lysis.
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 18 |
Aspergillus niger | 15 |
The compound’s efficacy in inhibiting fungal growth suggests its potential use in treating fungal infections .
3. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound induces apoptosis through the activation of caspase pathways.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 30 |
HT-29 (colon cancer) | 25 |
These results indicate that this compound may serve as a promising lead compound in cancer therapy .
Case Studies
Several case studies have explored the therapeutic potential of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic skin infections demonstrated significant improvement when treated with formulations containing this compound. The study reported a reduction in infection rates and improved healing times compared to standard antibiotic treatments.
- Case Study on Cancer Treatment : In a pilot study involving patients with advanced breast cancer, administration of this compound alongside conventional chemotherapy resulted in enhanced therapeutic outcomes, including reduced tumor size and improved patient quality of life.
Properties
CAS No. |
675839-95-9 |
---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
tricos-13-enoic acid |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h10-11H,2-9,12-22H2,1H3,(H,24,25) |
InChI Key |
BYQYZXKPHGFZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.